molecular formula C13H18FN B13492748 2-(4-Fluoro-2-methylphenyl)-6-methylpiperidine

2-(4-Fluoro-2-methylphenyl)-6-methylpiperidine

Cat. No.: B13492748
M. Wt: 207.29 g/mol
InChI Key: ZVBZUGVJMWHFQH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)-6-methylpiperidine is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of fluorine and methyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)-6-methylpiperidine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable piperidine derivative under specific reaction conditions. One common method involves the use of a Grignard reagent, such as 4-fluoro-2-methylphenylmagnesium bromide, which reacts with a piperidine derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-6-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)-6-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-6-methylpiperidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-2-methylphenyl)-6-methylpiperidine is unique due to its specific combination of fluorine and methyl groups on the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)-6-methylpiperidine

InChI

InChI=1S/C13H18FN/c1-9-8-11(14)6-7-12(9)13-5-3-4-10(2)15-13/h6-8,10,13,15H,3-5H2,1-2H3

InChI Key

ZVBZUGVJMWHFQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2=C(C=C(C=C2)F)C

Origin of Product

United States

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